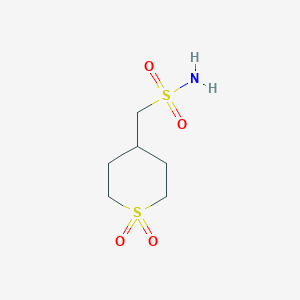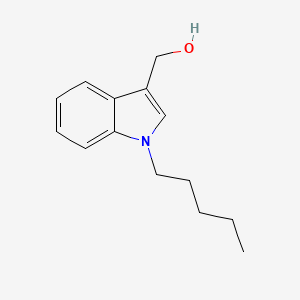
(1-Pentyl-1H-indol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Pentyl-1H-indol-3-yl)methanol: is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a pentyl group attached to the nitrogen atom and a hydroxymethyl group attached to the third carbon of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Pentyl-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with indole, a commercially available compound.
Alkylation: The nitrogen atom of the indole is alkylated using pentyl bromide in the presence of a base such as potassium carbonate. This step introduces the pentyl group to the nitrogen atom, forming 1-pentylindole.
Formylation: The next step involves the formylation of the indole ring at the third position. This can be achieved using a Vilsmeier-Haack reaction, where the 1-pentylindole is treated with a mixture of dimethylformamide and phosphorus oxychloride to introduce a formyl group at the third position, yielding 1-pentyl-3-formylindole.
Reduction: The final step is the reduction of the formyl group to a hydroxymethyl group. This can be accomplished using a reducing agent such as sodium borohydride, resulting in the formation of this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-Pentyl-1H-indol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, reduction of the hydroxymethyl group can yield 1-pentylindole.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 1-Pentyl-3-formylindole, 1-Pentyl-3-carboxyindole.
Reduction: 1-Pentylindole.
Substitution: 1-Pentyl-3-nitroindole, 1-Pentyl-3-bromoindole.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: Indole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of (1-Pentyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to various biological targets, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity and specificity. The pentyl group contributes to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Pentylindole: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
1-Pentyl-3-formylindole: Contains a formyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
1-Pentyl-3-nitroindole:
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group at the third position of the indole ring distinguishes (1-Pentyl-1H-indol-3-yl)methanol from other similar compounds. This functional group imparts unique reactivity and potential for hydrogen bonding, influencing its chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
(1-pentylindol-3-yl)methanol |
InChI |
InChI=1S/C14H19NO/c1-2-3-6-9-15-10-12(11-16)13-7-4-5-8-14(13)15/h4-5,7-8,10,16H,2-3,6,9,11H2,1H3 |
InChI-Schlüssel |
OHXBHWGIKHVUNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


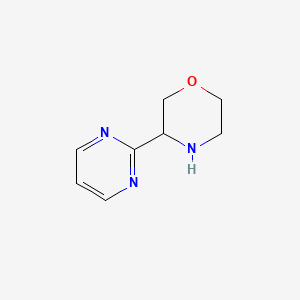
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
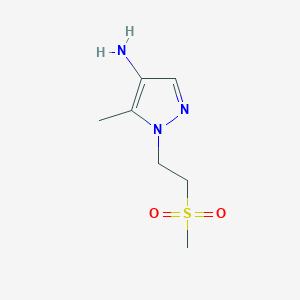






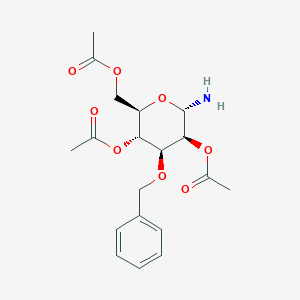

![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
